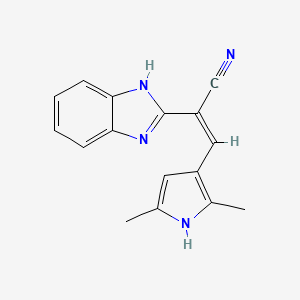
2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzimidazole family and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways in cells. This inhibition leads to a decrease in cell proliferation and an increase in cell death, which may be beneficial in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its relatively high cost and the difficulty of synthesizing it.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile. One area of interest is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to explore the potential use of this compound in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with 2,5-dimethyl-3-bromopyrrole in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have a variety of potential scientific research applications. One area of interest is in the field of cancer research, as this compound has been shown to have anti-proliferative effects on cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-10-7-12(11(2)18-10)8-13(9-17)16-19-14-5-3-4-6-15(14)20-16/h3-8,18H,1-2H3,(H,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSBYRSZSQFNY-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)C)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)
![1-[(5-isopropyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5355279.png)
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B5355280.png)

![N-[2-(2-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5355288.png)
![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5355300.png)
![1,3-benzodioxol-5-yl[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B5355307.png)
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
![1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5355335.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5355341.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![4-benzyl-5-[1-(propoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5355360.png)
